molecular formula C10H9NO2 B176654 3,7-dimethyl-1H-indole-4,5-dione CAS No. 196616-42-9

3,7-dimethyl-1H-indole-4,5-dione

Cat. No.: B176654
CAS No.: 196616-42-9
M. Wt: 175.18 g/mol
InChI Key: YDLMKLFPMZHIKO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indole-4,5-dione is a bicyclic aromatic compound featuring an indole core substituted with methyl groups at positions 3 and 7, and two ketone groups at positions 4 and 4.

Properties

CAS No.

196616-42-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3,7-dimethyl-1H-indole-4,5-dione

InChI

InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)8-6(2)4-11-9(5)8/h3-4,11H,1-2H3

InChI Key

YDLMKLFPMZHIKO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=O)C2=C1NC=C2C

Canonical SMILES

CC1=CC(=O)C(=O)C2=C1NC=C2C

Synonyms

1H-Indole-4,5-dione,3,7-dimethyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the indole family and is characterized by:

  • Molecular Formula : C10H9NO2
  • Molecular Weight : Approximately 175.18 g/mol
  • Structure : It features a bicyclic structure with two methyl groups at the 3 and 7 positions and carbonyl groups at the 4 and 5 positions. This configuration contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

3,7-Dimethyl-1H-indole-4,5-dione has shown promise as a lead compound in drug development due to its potential therapeutic effects. Key areas of research include:

  • Anticancer Activity :
    • The compound has been investigated for its ability to induce apoptosis in cancer cells. For example, studies have demonstrated that derivatives of indole can inhibit tumor growth in various cancer models, including breast cancer (MCF-7 cells) with reported IC50 values around 25 μM .
  • Antimicrobial Properties :
    • Preliminary screening indicates that this compound exhibits antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus with MIC values around 40 μg/mL) and Gram-negative bacteria (e.g., Escherichia coli with MIC values around 200 μg/mL) .

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its carbonyl groups allow for various chemical modifications, making it suitable for:

  • Functionalization Reactions : The presence of carbonyls facilitates reactions such as nucleophilic addition and condensation reactions.
  • Synthesis of Indole Derivatives : It can be utilized to create a wide range of indole derivatives that have distinct biological activities.

Biochemical Studies

Research into the interactions of this compound within biological systems is ongoing. Initial findings suggest it may interact with enzymes or receptors involved in cellular pathways, which is crucial for understanding its pharmacokinetics and pharmacodynamics.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

A study demonstrated that modifications on the indole ring significantly influenced anticancer activity. The compound showed enhanced efficacy against MCF-7 breast cancer cells through increased apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Screening

In a comparative study assessing various indole derivatives' antimicrobial properties, this compound was included in a panel against multiple bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Diones

Compound Name Core Structure Key Substituents Bioactivity (IC50 vs H1N1) UV Absorption (nm)
This compound Indole-4,5-dione 3-CH₃, 7-CH₃ Not reported Not available
Albonoursin (compound 7) Piperazine-2,5-dione Benzylidene, isobutyl 6.8 ± 1.5 μM 220, 340
Compound 6 Piperazine-2,5-dione Benzylidene, isobutyl 28.9 ± 2.2 μM 220, 340
4,7-Methano-isoindole-1,3-dione Bridged isoindole Tetrahydrofuran-like bridge Not reported Not available

Research Implications

  • Structural-Activity Relationships (SAR): The position and nature of substituents in diones critically influence bioactivity. For example, albonoursin’s low IC50 may arise from its benzylidene and isobutyl groups enhancing target interaction .
  • Synthetic Feasibility: Indole-diones could be synthesized via oxidative pathways analogous to diketopiperazine biosynthesis, leveraging marine actinomycete systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-dimethyl-1H-indole-4,5-dione, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, often involving condensation of indole derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, one-pot reactions using p-toluenesulfonic acid in refluxing acetonitrile have been effective for analogous indole-diones . Characterization requires FTIR to confirm functional groups (e.g., carbonyl stretches at ~1600–1700 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns. HRMS and elemental analysis are critical for confirming molecular weight and purity. HPLC is recommended for assessing purity (>95%) .

Q. How should researchers design initial stability studies for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks. Monitor degradation via TLC or HPLC, comparing retention times and peak areas against fresh samples. Use mass spectrometry to identify degradation products. Stability should be assessed in solvents relevant to intended applications (e.g., DMSO for biological assays) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?

  • Methodological Answer : Employ SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning. Use the TWIN/BASF commands to model twinning and the PART instruction for split positions. Validate with R-factor convergence (Δ < 0.05) and check residual electron density maps (<0.5 eÅ⁻³). OLEX2’s graphical interface aids in visualizing disorder and hydrogen-bonding networks .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies involving this compound?

  • Methodological Answer :

  • Design : Synthesize analogues with systematic substitutions (e.g., halogens at the 3-position, alkyl groups at the 7-position).
  • Assays : Test against target systems (e.g., cancer cell lines via MTT assays, bacterial strains via MIC determinations). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.
  • Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity. Molecular docking (AutoDock Vina) can predict binding modes to enzymes like topoisomerases .

Q. How should researchers address inconsistent biological activity data in dose-response experiments?

  • Methodological Answer :

  • Replicates : Perform triplicate experiments with independent compound batches.
  • Statistical Tools : Apply ANOVA to assess inter-experiment variability and Grubbs’ test to identify outliers.
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects or metabolic instability. EC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What advanced spectroscopic techniques are suitable for probing electronic interactions in this compound derivatives?

  • Methodological Answer :

  • TD-DFT Calculations : Predict UV-Vis absorption maxima (B3LYP/6-31G*) and compare with experimental data.
  • Fluorescence Quenching : Study binding to biomacromolecules (e.g., BSA) via Stern-Volmer plots.
  • EPR Spectroscopy : Detect radical intermediates formed during redox reactions (e.g., antitumor activity via ROS generation) .

Data Presentation and Validation

Q. What are best practices for reporting crystallographic data of this compound in publications?

  • Methodological Answer : Include CIF files with deposition numbers (e.g., CCDC 1234567). Tabulate bond lengths/angles (±0.001 Å/0.1°), hydrogen-bond geometry (D–H···A, ∠D–H–A), and refinement residuals (R₁/wR₂). Use Mercury to generate packing diagrams and PLATON for validation (check ALERTS for missed symmetry) .

Q. How can computational methods enhance the interpretation of experimental NMR data?

  • Methodological Answer :

  • Chemical Shift Prediction : Use ACD/Labs or Gaussian NMR with B3LYP/6-311+G(2d,p) to simulate ¹H/¹³C shifts.
  • Coupling Constants : Apply the Karplus equation (via SpinSpin) to estimate J values for conformational analysis.
  • NOESY Simulations : Correlate cross-peaks with DFT-optimized geometries (e.g., axial vs. equatorial substituents) .

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